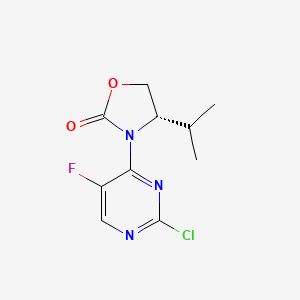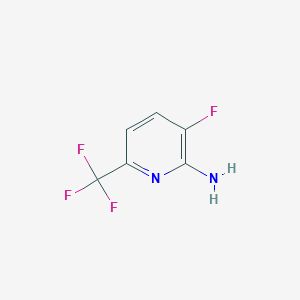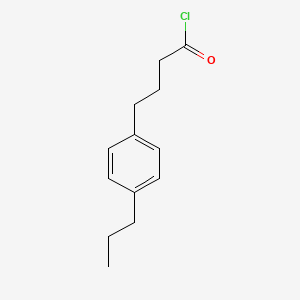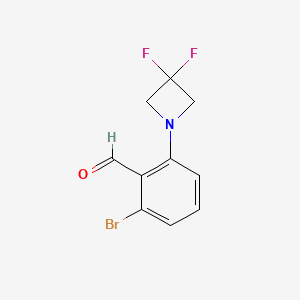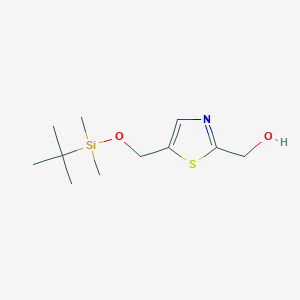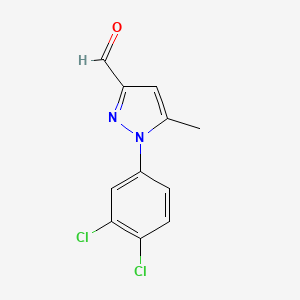
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an aldehyde functional group
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Formation of Pyrazole Ring: The reaction between 3,4-dichloroaniline and acetylacetone under acidic conditions leads to the formation of the pyrazole ring.
Introduction of Aldehyde Group: The aldehyde group is introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial production methods may involve continuous flow processes to enhance yield and purity, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants and pests.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors critical for cellular processes. The dichlorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. Pathways involved may include inhibition of photosynthesis in plants or disruption of cell membrane integrity in microbes.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
3,4-Dichlorophenylhydrazine hydrochloride: Similar in structure but lacks the pyrazole ring and aldehyde group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of a pyrazole ring, used in pharmaceutical research.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGDODIWWXELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)
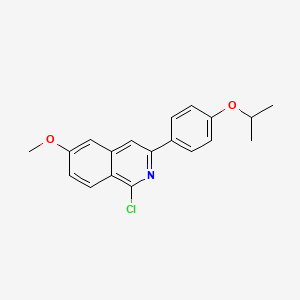
![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)
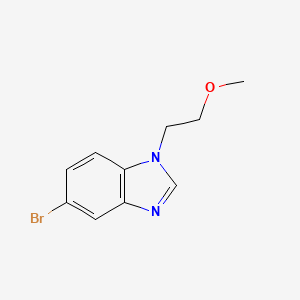
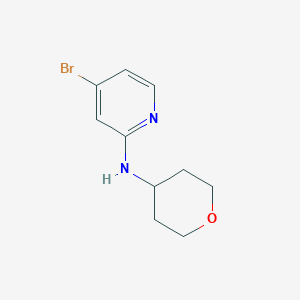
![1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole](/img/structure/B1407741.png)
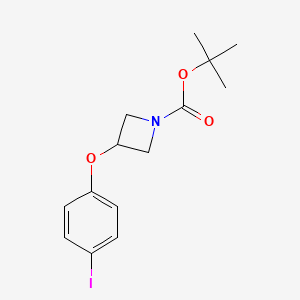
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
